molecular formula C22H23N5O2 B5367653 (2-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol

(2-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol

Katalognummer B5367653
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: ZKNYJOMJZMQTSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol is a chemical compound that has been studied extensively for its potential in scientific research. This compound is also known as CB2 inverse agonist, and it has been shown to have various biochemical and physiological effects. The purpose of

Wirkmechanismus

The mechanism of action of (2-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol involves binding to the CB2 receptor, which is primarily expressed in immune cells. The compound acts as an inverse agonist, which means that it reduces the activity of the receptor. This leads to a reduction in inflammation and immune response, which may have therapeutic benefits in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, modulate the immune system, and reduce pain. The compound has also been shown to have potential neuroprotective effects and may have therapeutic benefits in neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (2-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol is its high selectivity for the CB2 receptor, which reduces the potential for off-target effects. However, one limitation of the compound is its low solubility, which may affect its bioavailability and limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of (2-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol. One direction is to explore its potential in combination with other compounds for enhanced therapeutic effects. Another direction is to study its effects on specific diseases and conditions, such as cancer and neurodegenerative diseases. Additionally, further optimization of the synthesis method may lead to improved yields and purity of the compound.

Synthesemethoden

The synthesis of (2-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol involves several steps. The first step is the synthesis of 2-(pyridin-2-yl)phenylmethanamine, which is then reacted with 4-(pyrimidin-2-yl)-1,4-diazepan-1-carboxylic acid to form the final compound. The synthesis method has been optimized to ensure high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

(2-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol has been extensively studied for its potential in scientific research. It has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative diseases. The compound has also been studied for its potential in modulating the immune system and reducing pain.

Eigenschaften

IUPAC Name

[6-[2-(hydroxymethyl)phenyl]pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-16-18-5-1-2-6-19(18)20-8-7-17(15-25-20)21(29)26-11-4-12-27(14-13-26)22-23-9-3-10-24-22/h1-3,5-10,15,28H,4,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNYJOMJZMQTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CC=CC=C3CO)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.